(E)-quinoxalin-2-ylmethylidenehydrazine

Description

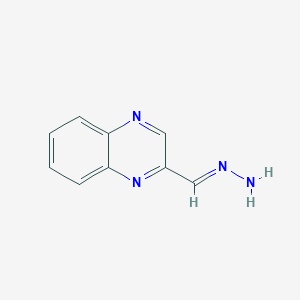

(E)-Quinoxalin-2-ylmethylidenehydrazine is a hydrazone derivative featuring a quinoxaline backbone and a hydrazine group in the E-configuration. This compound is synthesized via condensation reactions between quinoxaline-2-carboxaldehyde and hydrazine derivatives. For example, quinoxaline-2-carboxaldehyde rhodamine B hydrazone is prepared by refluxing rhodamine B hydrazide with quinoxaline-2-carboxaldehyde in ethanol . The E-isomer is favored due to steric and electronic factors, which stabilize the trans configuration. This compound and its analogs are studied extensively for their biological activities, including anticancer and antimicrobial properties .

Properties

IUPAC Name |

(E)-quinoxalin-2-ylmethylidenehydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-12-6-7-5-11-8-3-1-2-4-9(8)13-7/h1-6H,10H2/b12-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJAPITNNBHKWAV-WUXMJOGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C=NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=CC(=N2)/C=N/N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-quinoxalin-2-ylmethylidenehydrazine typically involves the condensation of quinoxaline-2-carbaldehyde with hydrazine or its derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-quinoxalin-2-ylmethylidenehydrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinoxaline-2-carboxylic acid derivatives, hydrazine derivatives, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Applications

Quinoxaline derivatives, including (E)-quinoxalin-2-ylmethylidenehydrazine, have been extensively studied for their anticancer properties. The mechanisms through which these compounds exert their effects include:

- Inhibition of Key Enzymes : Many quinoxaline derivatives act as inhibitors of the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), both of which are critical in cancer cell proliferation and inflammation. For instance, certain derivatives have shown promising results in inhibiting COX-2, which is often overexpressed in various cancers, including colorectal cancer (CRC) .

- Cytotoxic Activity : Research has demonstrated that quinoxaline-based compounds can induce cytotoxicity in cancer cells through various pathways. This includes disrupting tubulin polymerization and interfering with DNA topoisomerase activity .

Table 1: Summary of Anticancer Activities of Quinoxaline Derivatives

| Compound Name | Mechanism of Action | Cancer Type | IC50 Value (µg/mL) |

|---|---|---|---|

| Compound 6e | COX-2 Inhibition | Colorectal Cancer | 96.19 ± 5.39 |

| Compound 11 | EGFR Inhibition | Non-Small Cell Lung | Not specified |

| Compound 13 | Dual COX-2 and EGFR Inhibition | Breast Cancer | Not specified |

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored. Studies indicate that this compound exhibits significant antibacterial activity against various strains, including:

- Salmonella typhimurium and Klebsiella pneumoniae : The compound demonstrated effective inhibition, with minimum inhibitory concentration (MIC) values indicating potent antimicrobial activity .

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

| Microorganism | Inhibition Zone (mm) | MIC (mM) |

|---|---|---|

| Salmonella typhimurium | 27 | 10 |

| Klebsiella pneumoniae | 30 | 20 |

| Bacillus subtilis | 33 | 20 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoxaline derivatives. Modifications to the quinoxaline scaffold can significantly impact biological activity:

Mechanism of Action

The mechanism of action of (E)-quinoxalin-2-ylmethylidenehydrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and antiviral activities.

Comparison with Similar Compounds

Activity Insights :

- The E-configuration is critical for anticancer efficacy. For example, (E)-2-(2-arylhydrazinyl)quinoxalines show GI₅₀ values in the low micromolar range, attributed to improved DNA intercalation and topoisomerase inhibition .

- Rhodamine B derivatives exhibit fluorescence, enabling applications in bioimaging, though their therapeutic activity remains underexplored .

- Substitutions at the hydrazine moiety (e.g., benzylidene, aryl groups) enhance target specificity. For instance, benzylidene derivatives in show improved selectivity for solid tumors.

Physicochemical Properties

Table 3: Solubility and Stability Data

Property Analysis :

- Quinoxaline-based hydrazones generally exhibit low aqueous solubility due to aromatic stacking, necessitating DMSO or ethanol for biological assays .

- Stability varies with substituents: Electron-withdrawing groups (e.g., nitro in ) improve oxidative stability, while allyl groups (e.g., in ) may reduce thermal stability.

Biological Activity

(E)-quinoxalin-2-ylmethylidenehydrazine is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a quinoxaline moiety and a hydrazine functional group. The structural formula can be represented as follows:

This compound's reactivity is largely attributed to the presence of the hydrazine group, which can participate in various chemical reactions, including C–H bond activation and radical formation.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, a study published in the Molecules journal highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate to strong antibacterial properties .

Antioxidant Activity

The compound also shows promising antioxidant activity. Research indicates that this compound can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. In vitro assays demonstrated that it significantly reduced reactive oxygen species (ROS) levels in cultured cells .

Cytotoxic Effects

In terms of cytotoxicity, this compound has been evaluated against several cancer cell lines. A notable study reported that it induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 25 µM. The mechanism involved the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death .

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The hydrazine moiety can form radical cations, which play a role in scavenging free radicals and reducing oxidative damage .

- Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes involved in bacterial metabolism, contributing to its antimicrobial effects.

- Induction of Apoptosis : The compound's ability to activate apoptotic pathways in cancer cells highlights its potential as an anticancer agent .

Study on Antimicrobial Activity

A comprehensive study involving the synthesis of various hydrazone derivatives, including this compound, revealed their antimicrobial efficacy against a panel of pathogens. The results indicated that modifications to the quinoxaline structure could enhance biological activity, suggesting avenues for further drug development .

Cytotoxicity Assessment

In another case study focused on cytotoxic effects, researchers treated MCF-7 cancer cells with varying concentrations of this compound. The findings confirmed dose-dependent cytotoxicity and provided insights into the molecular pathways affected by the compound .

Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.